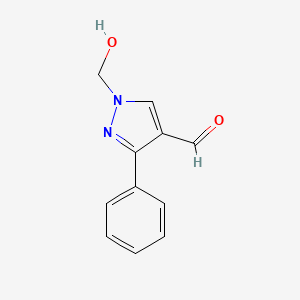

1-(Hydroxymethyl)-3-phenylpyrazole-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Hydroxymethyl)-3-phenylpyrazole-4-carbaldehyde is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a hydroxymethyl group at position 1, a phenyl group at position 3, and an aldehyde group at position 4

Méthodes De Préparation

The synthesis of 1-(Hydroxymethyl)-3-phenylpyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-phenylpyrazole with formaldehyde under acidic conditions to introduce the hydroxymethyl group at position 1. The aldehyde group at position 4 can be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent or by oxidation of the corresponding alcohol.

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions typically include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Analyse Des Réactions Chimiques

Key Functional Groups and Reactivity

The compound features two reactive functional groups :

-

Aldehyde group (at position 4): Highly reactive in nucleophilic addition, condensation, and oxidation reactions.

-

Hydroxymethyl group (at position 1): Participates in hydrogen bonding, oxidation, and nucleophilic substitution.

These groups enable diverse chemical transformations, making the compound versatile in organic synthesis.

Condensation Reactions

The aldehyde group undergoes cross-aldol condensations or reacts with active methylene compounds (e.g., β-ketoesters) to form conjugated enones. For example:

-

Mechanism : Nucleophilic attack on the aldehyde carbonyl, followed by dehydration to yield α,β-unsaturated systems .

-

Applications : Synthesis of bioactive derivatives such as chalcone analogs .

Table 1: Condensation Reactions

| Reactant | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| β-ketoester | Acid/base catalysis | Enone derivatives | |

| Hydrazines | Acid conditions | Hydrazones |

Oxidation Reactions

The hydroxymethyl group can be oxidized to a carbonyl group :

-

Reagents : Chromium-based oxidants (e.g., CrO₃) or enzymatic methods.

-

Product : 1-Carbonylmethyl-3-phenylpyrazole-4-carbaldehyde .

Formation of the Pyrazole Core

The pyrazole ring is typically synthesized via:

-

Hydrazine reaction with α,β-unsaturated carbonyls (e.g., chalcones).

Reaction Steps :

-

Hydrazine condensation : Hydrazine reacts with chalcone derivatives to form the pyrazole skeleton.

-

Formylation : Treatment with DMF/POCl₃ under Vilsmeier-Haack conditions introduces the aldehyde group .

Role of Hydrogen Bonding

The hydroxymethyl group enhances solubility and directs reactivity via:

-

Intramolecular hydrogen bonding : Stabilizes intermediates in condensation reactions .

-

Intermolecular interactions : Facilitates crystallization and molecular packing .

Regioselectivity in Substitution

In analogs with triflate groups, substitution occurs at the 3-position due to electronic effects of the carbonyl group . For this compound, the aldehyde group similarly directs substitution to the 3-position in cross-coupling reactions .

Analytical Characterization

Key techniques for reaction monitoring and product analysis include:

Applications De Recherche Scientifique

Biological Activities

1-(Hydroxymethyl)-3-phenylpyrazole-4-carbaldehyde exhibits a range of biological activities, making it a candidate for further research in medicinal chemistry:

- Anti-inflammatory Activity : Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to this compound have shown effectiveness comparable to standard anti-inflammatory drugs like diclofenac sodium .

- Antimicrobial Properties : Pyrazole derivatives have been reported to possess significant antibacterial activity against various pathogens, including Gram-positive and Gram-negative bacteria. This makes them potential candidates for developing new antimicrobial agents .

- Anticancer Activity : Research indicates that certain pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves targeting specific pathways associated with tumor growth and survival .

Case Study 1: Anti-inflammatory Effects

A study conducted by Selvam et al. synthesized a series of pyrazole derivatives, including this compound, which were tested for their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. The results indicated that these compounds exhibited significant anti-inflammatory activity, comparable to established drugs like diclofenac sodium .

Case Study 2: Antimicrobial Activity

In another investigation, a group of researchers explored the antimicrobial efficacy of pyrazole derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus. The study found that certain derivatives demonstrated zones of inhibition greater than those observed with standard antibiotics, suggesting their potential as novel antimicrobial agents .

Case Study 3: Anticancer Properties

Recent research focused on the anticancer properties of pyrazole derivatives highlighted their ability to inhibit histone deacetylase (HDAC) enzymes, which play a crucial role in cancer progression. Compounds derived from this compound showed promising results in preclinical models, indicating potential therapeutic applications in oncology .

Mécanisme D'action

The mechanism of action of 1-(Hydroxymethyl)-3-phenylpyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxymethyl and aldehyde groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The phenyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

1-(Hydroxymethyl)-3-phenylpyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

1-(Hydroxymethyl)-3-methylpyrazole-4-carbaldehyde: Similar structure but with a methyl group instead of a phenyl group.

1-(Hydroxymethyl)-3-phenylpyrazole-5-carbaldehyde: Similar structure but with the aldehyde group at position 5 instead of position 4.

3-Phenylpyrazole-4-carbaldehyde: Lacks the hydroxymethyl group at position 1.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

1-(Hydroxymethyl)-3-phenylpyrazole-4-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological activities supported by recent research findings.

This compound has the molecular formula C10H10N2O and a molecular weight of 174.20 g/mol. The compound is synthesized through various methods, including the Vilsmeier-Haack reaction, which allows for the introduction of the aldehyde functional group onto the pyrazole ring. The general synthetic pathway involves reacting phenylhydrazine with appropriate carbonyl compounds followed by formylation.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : This compound exhibits significant antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. It acts by inhibiting bacterial cell wall synthesis and disrupting cellular metabolism.

- Anti-inflammatory Effects : Research indicates that it may inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation and pain associated with inflammatory diseases.

- Anticancer Properties : The compound has shown promise in inhibiting the proliferation of cancer cells. Mechanistic studies suggest that it induces apoptosis in cancer cell lines such as HCT116 and MCF-7, likely through the modulation of cell cycle regulatory proteins.

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Biological Impact | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli, S. aureus | |

| Anti-inflammatory | COX inhibition | |

| Anticancer | Induces apoptosis in cancer cells |

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

- Anti-inflammatory Research : In vitro assays demonstrated that this compound reduced prostaglandin E2 (PGE2) levels in activated macrophages, indicating its role as a COX inhibitor. This finding supports its use in treating inflammatory conditions.

- Anticancer Evaluation : In a recent investigation, the compound was tested on various cancer cell lines, showing significant cytotoxic effects with IC50 values ranging from 1.1 µM to 3.3 µM across different cell types. The study concluded that it could serve as a lead compound for developing new anticancer drugs.

Propriétés

IUPAC Name |

1-(hydroxymethyl)-3-phenylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-7-10-6-13(8-15)12-11(10)9-4-2-1-3-5-9/h1-7,15H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPLJHGZEQCPJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2C=O)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.